molecular formula C12H15FN2O3 B2399963 1-(4-fluorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea CAS No. 1914540-32-1

1-(4-fluorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea

Cat. No.: B2399963
CAS No.: 1914540-32-1
M. Wt: 254.261
InChI Key: GEMMJZCNJGWYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is a synthetic organic compound characterized by the presence of a fluorophenyl group and a hydroxytetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea typically involves the reaction of 4-fluoroaniline with a suitable isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The hydroxytetrahydrofuran moiety can be introduced through a subsequent reaction involving the appropriate hydroxylated intermediate.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling under optimized conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea moiety to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

1-(4-fluorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving urea derivatives.

    Industry: It can be utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the hydroxytetrahydrofuran moiety can influence the compound’s solubility and bioavailability. The urea linkage plays a crucial role in the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea
  • 1-(4-Bromophenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea
  • 1-(4-Methylphenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea

Uniqueness

1-(4-fluorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to specific targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c13-9-1-3-10(4-2-9)15-11(16)14-7-12(17)5-6-18-8-12/h1-4,17H,5-8H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMMJZCNJGWYNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)NC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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